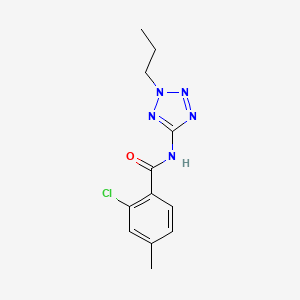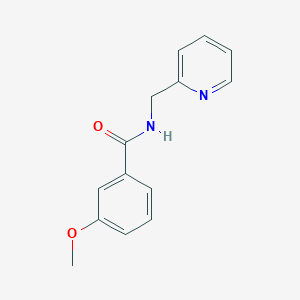
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BDMC belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the use of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide and its potential as a therapeutic agent for various diseases.
Synthesemethoden
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-bromoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its anti-tumor properties. Studies have shown that N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, including breast, prostate, and lung cancer. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)7-6-10(16)12(13)14(19)18-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUPTWBGQKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)


![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)






